![molecular formula C12H14BrN3O2 B15330523 tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate: is a chemical compound that belongs to the class of imidazopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under an inert atmosphere.
Major Products:
- Substitution reactions yield various substituted imidazopyridines.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is used to study the structure-activity relationships of imidazopyridine derivatives. It helps in understanding the binding interactions with biological targets such as enzymes and receptors .
Medicine: It is investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. It is also employed in the production of agrochemicals and other fine chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (6-chloroimidazo[1,2-a]pyridin-3-yl)carbamate
- tert-Butyl (6-fluoroimidazo[1,2-a]pyridin-3-yl)carbamate
- tert-Butyl (6-iodoimidazo[1,2-a]pyridin-3-yl)carbamate
Comparison: tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Eigenschaften
Molekularformel |
C12H14BrN3O2 |
|---|---|
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-6-14-9-5-4-8(13)7-16(9)10/h4-7H,1-3H3,(H,15,17) |
InChI-Schlüssel |
WFMWTUQVIHQDKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C2N1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)

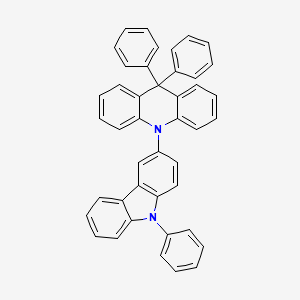
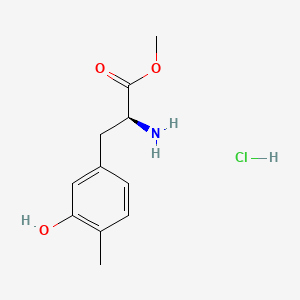
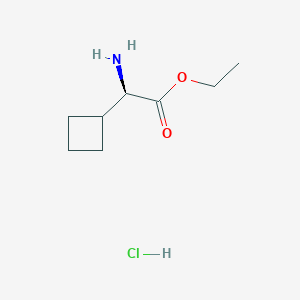

![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
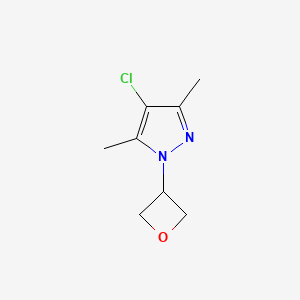
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
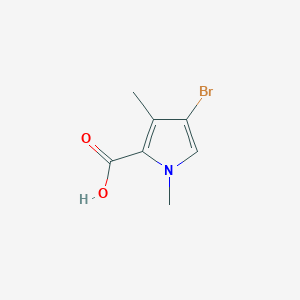
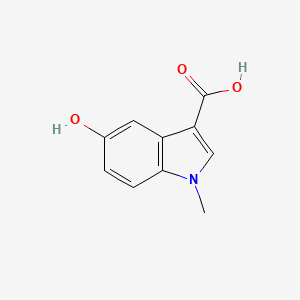
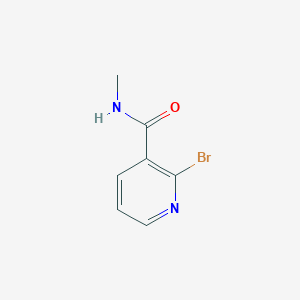
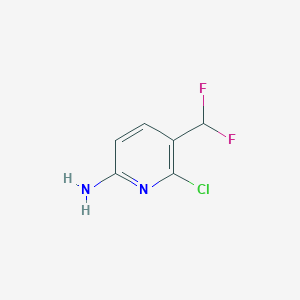
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)
